5,7-Dimethoxyquinazoline

Catalog No.
S14185798
CAS No.
M.F
C10H10N2O2
M. Wt
190.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Dimethoxyquinazoline

Product Name

5,7-Dimethoxyquinazoline

IUPAC Name

5,7-dimethoxyquinazoline

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

InChI

InChI=1S/C10H10N2O2/c1-13-7-3-9-8(5-11-6-12-9)10(4-7)14-2/h3-6H,1-2H3

InChI Key

ZYVHGHYZLKEUII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=NC=C2C(=C1)OC

Electronic Effects of Methoxy Group Positioning on Bioactivity

The electronic properties of methoxy substituents at the 5 and 7 positions of the quinazoline scaffold significantly influence biological activity through their electron-donating characteristics [1] [2]. Research has demonstrated that methoxy groups function as strong electron-donating substituents, fundamentally altering the electronic distribution within the quinazoline ring system [3] [4]. The positioning of these methoxy groups at the 5,7-positions creates a unique electronic environment that enhances bioactivity compared to other substitution patterns [5] [6].

Studies examining the electronic effects of methoxy positioning have revealed that the 5,7-dimethoxy configuration optimizes π-electron delocalization across the quinazoline framework [2]. The electron-donating nature of methoxy groups increases electron density at specific positions, particularly affecting the pyrimidine nitrogen atoms and enhancing interactions with biological targets [1] [7]. This electronic modification has been shown to improve binding affinity in various therapeutic applications, including epidermal growth factor receptor tyrosine kinase inhibition [5] [8].

Comparative structure-activity relationship studies indicate that the 5,7-dimethoxy substitution pattern provides superior bioactivity compared to alternative methoxy positioning [6] [9]. The electronic effects manifest through enhanced π-π stacking interactions and improved hydrogen bonding capabilities with target proteins [7] [10]. Research has demonstrated that compounds bearing 5,7-dimethoxy substitution exhibit increased potency against various biological targets, with some derivatives showing inhibitory concentrations in the nanomolar range [5] [9].

Compound ClassMethoxy PositionElectronic EffectBioactivity Enhancement
Quinazoline derivatives5,7-dimethoxyStrong electron donation10-100 fold increase [5]
Quinazoline analogues6,7-dimethoxyModerate electron donation2-10 fold increase [1]
Single methoxy variants7-methoxy onlyWeak electron donationMinimal enhancement [10]

The influence of methoxy group positioning extends to the modulation of molecular orbital energies, affecting both highest occupied molecular orbital and lowest unoccupied molecular orbital levels [2]. These electronic modifications directly correlate with enhanced biological activity, as demonstrated in studies of antimalarial and cytotoxic quinazoline derivatives [6] [11]. The 5,7-dimethoxy configuration creates an optimal electronic environment for target engagement, resulting in improved therapeutic efficacy [9].

Steric Determinants in C4/C6 Position Functionalization

Steric factors at the C4 and C6 positions of 5,7-dimethoxyquinazoline play crucial roles in determining biological activity and target selectivity [12] [13]. The spatial arrangement of substituents at these positions creates distinct steric environments that influence molecular recognition and binding affinity [14] [15]. Research has established that bulky substituents at the C4 position generally reduce bioactivity due to steric hindrance, while appropriately sized C6 modifications can enhance target engagement [13] [16].

Investigations into C4 position functionalization have revealed that aniline-based substituents provide optimal steric compatibility with biological targets [5] [14]. The introduction of bulky groups at this position creates steric clashes that impede proper binding orientation, as demonstrated in epidermal growth factor receptor tyrosine kinase inhibitor studies [16] [17]. Molecular modeling studies indicate that C4 substituents must maintain specific geometric constraints to preserve binding affinity [7] [15].

The C6 position exhibits greater tolerance for structural modifications, with various substituents being well-accommodated without significant steric interference [12] [16]. Studies have shown that C6 modifications can introduce beneficial steric interactions that enhance selectivity and potency [13]. The incorporation of appropriately sized substituents at this position has led to the development of highly active quinazoline derivatives with improved therapeutic profiles [14] [18].

PositionSubstituent TypeSteric ImpactActivity Modulation
C4Small anilinesMinimal hindranceHigh activity retained [5]
C4Bulky aromaticsSignificant hindrance50-90% activity loss [16]
C6Alkyl chainsModerate space fillingEnhanced selectivity [12]
C6Aromatic systemsControlled hindranceImproved potency [13]

Steric optimization at both C4 and C6 positions requires careful consideration of the three-dimensional molecular architecture [15] [10]. Research has demonstrated that successful functionalization at these positions depends on maintaining the proper spatial relationship between the quinazoline core and target binding sites [7] [13]. The development of potent 5,7-dimethoxyquinazoline derivatives has been achieved through systematic steric optimization, resulting in compounds with enhanced biological profiles [18] [9].

Impact of N1/N3 Modifications on Target Engagement

The nitrogen atoms at positions N1 and N3 of the quinazoline ring system serve as critical sites for structural modification, with their chemical modification profoundly affecting target engagement and biological activity [19] [20]. Research has established that these positions possess distinct electronic properties and hydrogen bonding capabilities that influence molecular recognition [3] [21]. The differential reactivity of N1 and N3 positions allows for selective modification strategies that can enhance therapeutic efficacy [19].

Studies examining N1 modifications have revealed that substitution at this position generally reduces biological activity due to disruption of critical hydrogen bonding interactions [19] [20]. The N1 nitrogen typically serves as a hydrogen bond acceptor in target binding, and its modification can eliminate essential binding interactions [10] [3]. Research has demonstrated that maintaining the free N1 nitrogen is crucial for optimal target engagement in most therapeutic applications [19] [21].

In contrast, N3 modifications often provide opportunities for activity enhancement through the introduction of favorable interactions with biological targets [19] [21]. The N3 position exhibits greater tolerance for structural modifications, with various substituents being successfully incorporated without significant loss of activity [20]. Small alkyl groups at N3 have been shown to improve binding affinity, while larger substituents generally decrease activity [19].

Nitrogen PositionModification TypeEffect on BindingActivity Impact
N1AlkylationEliminates H-bonding80-95% activity loss [19]
N1AcylationDisrupts key interactionsSignificant reduction [20]
N3Small alkyl groupsEnhanced lipophilicity2-5 fold improvement [19]
N3Bulky substituentsSteric interferenceActivity decrease [21]

The strategic modification of N1 and N3 positions has led to the development of quinazoline derivatives with improved pharmacological properties [19] [20]. Research has shown that selective N3 modification while preserving the N1 position can result in compounds with enhanced target selectivity and potency [21]. The understanding of N1/N3 modification effects has become fundamental to the rational design of bioactive quinazoline derivatives [3] [19].

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Exact Mass

190.074227566 g/mol

Monoisotopic Mass

190.074227566 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types